2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4OS/c1-13-11-17(14(2)25(13)16-8-6-15(21)7-9-16)18(26)12-27-20-23-22-19-5-3-4-10-24(19)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVRVCDBDVYFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel triazolo-pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antitumor, antibacterial, and neuroprotective properties.
Chemical Structure
The compound is characterized by the following chemical structure:
Biological Activity Overview
Research indicates that triazolo[4,3-a]pyridines exhibit a range of biological activities including:
-
Antitumor Activity :
- Compounds in the triazolo series have been shown to inhibit various cancer cell lines. For example, derivatives similar to the target compound demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .
- Antibacterial Activity :
- Neuroprotective Effects :
Antitumor Activity
A study involving various triazolo derivatives highlighted their potential as c-Met kinase inhibitors, which are crucial in cancer progression. The most promising compound exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . This suggests that modifications to the triazolo structure can enhance antitumor activity.
Antibacterial Activity
In vitro studies have shown that certain triazolo derivatives exhibit significant antibacterial activity. For instance:
- Compound 2e demonstrated MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating strong antibacterial properties comparable to conventional treatments .
| Compound | MIC (Staphylococcus aureus) | MIC (Escherichia coli) |
|---|---|---|
| 2e | 32 μg/mL | 16 μg/mL |
| Control (Ampicillin) | 16 μg/mL | 8 μg/mL |
Neuroprotective Effects
Research has indicated that some triazolo derivatives can protect neuronal cells from oxidative stress and apoptosis. This activity is attributed to their ability to modulate signaling pathways involved in cell survival .
Case Studies
- Antitumor Study : In a controlled experiment, a series of triazolo derivatives were tested on various cancer cell lines. The results indicated that structural modifications significantly affected their potency as antitumor agents.
- Antibacterial Evaluation : A microbroth dilution method was employed to assess the antibacterial activity of synthesized triazolo compounds. The findings revealed that certain substitutions enhanced the efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s triazolo[4,3-a]pyridine-thioether linkage distinguishes it from analogs with pyrazole, thiophene, or pyridine cores. Key structural comparisons include:
- Triazolo vs.
- 4-Bromophenyl Group : Present in both the target compound and 9a (), this group likely improves lipophilicity and membrane penetration, a trait correlated with antimicrobial efficacy .
- Thioether Linkage : Unlike oxygen-linked analogs (e.g., ethers or esters), the thioether group may enhance redox activity or metal-binding capacity, influencing pharmacokinetics .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Use reflux conditions with absolute ethanol and catalytic glacial acetic acid for cyclocondensation of triazole and aldehyde precursors, as demonstrated in analogous triazolo-pyridine syntheses .
- Purify intermediates via vacuum evaporation and recrystallization. Monitor reaction progress using TLC or HPLC to minimize byproducts.
- For thioether linkage formation, consider optimizing reaction time and stoichiometry of sulfur-containing reagents to avoid overoxidation .
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the triazolo-pyridine ring (e.g., δ 8.2–9.0 ppm for aromatic protons) and the 4-bromophenyl group (δ 7.4–7.6 ppm). Confirm thioether linkage via sulfur-induced deshielding .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with the ethanone and pyrrole moieties .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of the triazolo-pyridine core .
Q. What preliminary assays are recommended for evaluating bioactivity?
Methodological Answer:
- Screen for antimicrobial activity using in vitro MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi. Compare results to structurally related triazolo-pyridine derivatives (e.g., 3-(4-bromophenyl)-analogs) to identify substituent effects .
- Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Variation of substituents : Synthesize analogs with alternative halogens (e.g., Cl, F) at the 4-bromophenyl position or methyl/ethyl groups on the pyrrole ring. Compare bioactivity data to isolate electronic or steric effects .
- Scaffold hopping : Replace the triazolo-pyridine core with triazolo-pyrazine or imidazo-pyridine systems to evaluate heterocycle-specific interactions .
Q. What mechanistic studies are suitable for elucidating its mode of action?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) or microbial enzymes (e.g., dihydrofolate reductase) using fluorescence-based kinetic assays. Correlate inhibition constants (Ki) with bioactivity data .
- Molecular docking : Perform DFT-optimized docking (e.g., AutoDock Vina) to model interactions with target proteins, focusing on the thioether and ethanone groups as potential binding anchors .
Q. How does the compound’s stability under physiological conditions impact its applicability?
Methodological Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify hydrolytically labile sites (e.g., ethanone or thioether bonds) .
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures and inform storage conditions (e.g., refrigeration at 2–8°C) .
Q. What computational approaches can predict its environmental fate?
Methodological Answer:
- Use EPI Suite or TEST software to estimate biodegradation half-lives, bioaccumulation potential, and toxicity to aquatic organisms. Validate predictions with experimental soil/water microcosm studies .
- Analyze photodegradation pathways via time-dependent DFT (TD-DFT) to model UV-induced bond cleavage .
Data Contradiction and Validation
Q. How to resolve discrepancies in bioactivity data across analogs?
Methodological Answer:
- Comparative dose-response curves : Re-test compounds under standardized conditions (e.g., fixed inoculum size, incubation time) to isolate variability .
- Metabolic profiling : Use LC-MS to identify metabolite interference (e.g., demethylation of pyrrole substituents) that may alter observed activity .
Q. What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Pro-drug synthesis : Introduce hydrolyzable groups (e.g., acetate esters) at the ethanone position to improve aqueous compatibility .
Experimental Design Considerations
Q. How to design a robust in vivo study for this compound?
Methodological Answer:
- Randomized block design : Assign treatment groups (e.g., control, low/high dose) with ≥4 replicates to account for biological variability. Use split-plot designs for multi-endpoint analyses (e.g., pharmacokinetics + toxicity) .
- Endpoint selection : Include biomarkers (e.g., serum ALT for hepatotoxicity) and histopathological evaluation of target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
